2-(2'-amino-3'-cyano-2,5'-dioxo-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromen]-1(2H)-yl)acetamide
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Overview
Description
2-(2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of spirooxindoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes an indole moiety fused with a pyranochromene ring system, makes it a valuable target for synthetic chemists.
Preparation Methods
The synthesis of 2-(2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetamide can be achieved through multicomponent reactions (MCRs). These reactions involve the combination of three or more starting materials in a single reaction vessel to form the desired product. One common method involves the use of Mn2O3 nanoparticles as a catalyst in an ethanol-water solvent system . The reaction typically involves the condensation of an enol, an aldehyde, and an active methylene compound under mild conditions to form the spirooxindole structure .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Scientific Research Applications
2-(2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetamide involves its interaction with various molecular targets. The indole moiety is known to interact with enzymes and receptors in biological systems, leading to its diverse biological activities. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules is crucial for its activity .
Comparison with Similar Compounds
Similar compounds to 2-(2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetamide include:
2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene: Known for its anticancer and anti-inflammatory activities.
6’-amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]: Exhibits antibacterial and antioxidant properties.
Cyanoacetamide derivatives: Used extensively in the synthesis of various heterocyclic compounds with diverse biological activities.
The uniqueness of 2-(2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetamide lies in its spirooxindole structure, which imparts distinct biological properties and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H14N4O5 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-(2'-amino-3'-cyano-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-1-yl)acetamide |
InChI |
InChI=1S/C22H14N4O5/c23-9-13-19(25)31-18-11-5-1-4-8-15(11)30-20(28)17(18)22(13)12-6-2-3-7-14(12)26(21(22)29)10-16(24)27/h1-8H,10,25H2,(H2,24,27) |
InChI Key |
WRWBXSIQGUMTCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C4(C5=CC=CC=C5N(C4=O)CC(=O)N)C(=C(O3)N)C#N |
Origin of Product |
United States |
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